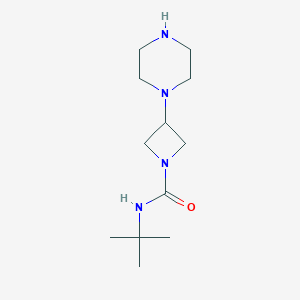

n-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide

Description

n-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide (CAS: 1494123-73-7) is a heterocyclic compound featuring a four-membered azetidine ring substituted with a piperazine moiety and a tert-butyl carboxamide group. This compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or pharmacological performance .

Properties

Molecular Formula |

C12H24N4O |

|---|---|

Molecular Weight |

240.35 g/mol |

IUPAC Name |

N-tert-butyl-3-piperazin-1-ylazetidine-1-carboxamide |

InChI |

InChI=1S/C12H24N4O/c1-12(2,3)14-11(17)16-8-10(9-16)15-6-4-13-5-7-15/h10,13H,4-9H2,1-3H3,(H,14,17) |

InChI Key |

LHGOFZZNAZBVKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)N1CC(C1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions.

Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms.

Reduction: Reduction reactions could be used to modify the functional groups attached to the azetidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, n-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug development.

Medicine

In medicinal chemistry, this compound might be investigated for its pharmacological properties, including its potential as an antimicrobial, antiviral, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of n-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide with analogs:

Key Observations :

- Ring Size : The azetidine ring (4-membered) in the target compound reduces conformational flexibility compared to pyrrolidine (5-membered) and piperidine (6-membered) analogs. This may enhance metabolic stability but limit binding to certain biological targets .

- Piperazine vs.

- Lipophilicity : The tert-butyl carboxamide group contributes to moderate lipophilicity (predicted LogP ~1.8), balancing solubility and membrane permeability.

Advantages and Limitations

- Advantages :

- Limitations :

- Discontinued status suggests unresolved issues in scalability or efficacy.

- Pyrrolidine analogs demonstrate proven anticonvulsant activity, whereas the target compound lacks published data .

Biological Activity

N-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide, also known as tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound possesses a molecular formula of and a molecular weight of approximately 240.35 g/mol. The presence of the piperazine moiety in its structure allows for diverse interactions with biological targets, which is crucial for its potential therapeutic applications.

The biological activity of this compound primarily involves its ability to bind with specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including:

- Neurotransmitter Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurological disorders.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated.

Research Findings

Recent studies have explored the compound's interactions with various biological systems. For instance, modifications to the piperazine ring have been shown to significantly affect its biological activity, indicating that structural optimization can enhance efficacy.

1. Anticancer Activity

Research indicates that derivatives of compounds similar to N-(Tert-butyl)-3-(piperazin-1-yl)azetidine exhibit potent anticancer properties. For example, studies have demonstrated that certain analogs induce apoptosis in cancer cell lines such as MCF-7 and HCT-116, showing IC50 values in the low micromolar range . This suggests potential applications in oncology.

2. Neuropharmacological Studies

In neuropharmacological contexts, compounds with similar structures have been evaluated for their effects on cognitive functions and mood regulation. These studies often highlight the importance of piperazine substitutions in enhancing central nervous system activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | Contains amino and cyano groups | More reactive due to additional functional groups |

| Tert-butyl 3-cyanoazetidine-1-carboxylate | Lacks amino group | Less versatile compared to N-(Tert-butyl)-3-piperazin |

| Tert-butyl 3-piperidin-1-ylazetidine | Similar azetidine core | Different nitrogen heterocycle affects biological properties |

| Tert-butyl 3-piperazin-2-one | Contains a ketone instead of carboxamide | Alters reactivity and potential applications |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Q & A

Q. What are the established synthetic routes for N-(tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the azetidine ring via cyclization of precursor amines or halides.

- Step 2: Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions.

- Step 3: tert-Butyl carboxamide group installation using tert-butyl isocyanate or carbamate reagents under anhydrous conditions .

Critical Parameters:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity for piperazine-azetidine coupling .

- Temperature: Reactions often require 50–80°C for optimal kinetics without side-product formation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product with >95% purity .

Q. Example Table: Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | DMF, 70°C, 12h | 65 | 90 |

| 2 | Acetonitrile, 60°C | 78 | 95 |

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assigns protons/carbons to the azetidine, piperazine, and tert-butyl groups. Key signals:

- Azetidine N–CH₂ at δ 3.2–3.8 ppm (¹H) .

- tert-Butyl C(CH₃)₃ at δ 28–30 ppm (¹³C) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ = 297.22 g/mol) .

- Infrared Spectroscopy (IR): Detects carboxamide C=O stretch at ~1650 cm⁻¹ .

Computational Validation:

- Molecular Dynamics (MD): Simulates conformational stability of the piperazine-azetidine scaffold .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

Methodological Answer:

- Substituent Variation:

- Biological Assays:

- Enzyme Inhibition: Test against kinases or GPCRs using fluorescence polarization assays .

- Cellular Uptake: Measure permeability via Caco-2 monolayer assays .

Q. Example Table: Substituent Effects on IC₅₀

| Substituent | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| tert-Butyl (parent) | Kinase X | 120 |

| 2-Fluorophenyl | Kinase X | 45 |

| 4-Chlorophenyl | Kinase X | 85 |

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Experimental Variables to Standardize:

- Dosage: Ensure consistent molar concentrations (e.g., 1–10 µM) to avoid off-target effects .

- Cell Lines: Use isogenic models to reduce genetic variability .

- Data Analysis:

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends .

- Counter-Screening: Test against unrelated targets to confirm specificity .

Case Study:

Discrepancies in antitumor efficacy (e.g., fluorophenyl vs. methylphenyl derivatives) were resolved by controlling cell culture conditions (e.g., hypoxia vs. normoxia) .

Q. What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina to model binding to kinase active sites, focusing on hydrogen bonds with azetidine NH and piperazine N .

- Quantum Mechanics/Molecular Mechanics (QM/MM):

- Calculate binding energies of tert-butyl group interactions with hydrophobic pockets .

- Pharmacophore Modeling:

- Identify critical features (e.g., carboxamide hydrogen-bond acceptors) using Schrödinger Suite .

Example Output:

| Software | Target | Predicted ΔG (kcal/mol) |

|---|---|---|

| AutoDock Vina | Kinase X | -9.2 |

| Schrödinger | GPCR Y | -8.5 |

Q. What strategies mitigate metabolic instability of the piperazine-azetidine scaffold?

Methodological Answer:

- Structural Modifications:

- In Vitro Assays:

- Microsomal Stability: Incubate with liver microsomes (e.g., human CYP3A4) and monitor degradation via LC-MS .

Data-Driven Optimization:

| Derivative | Half-life (min) | Metabolite Identified |

|---|---|---|

| Parent Compound | 15 | N-Oxide |

| CF₃-Piperazine | 45 | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.